molecular formula C22H22ClFO4 B2664718 Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 498569-64-5

Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2664718
CAS No.: 498569-64-5
M. Wt: 404.86
InChI Key: SYIRUOSQVNKRQQ-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted at positions 2, 3, and 3. The [(2-chloro-4-fluorophenyl)methoxy] group at position 5 introduces halogenated aromaticity, which may influence electronic properties and binding interactions. The ethyl ester at position 3 contributes to solubility and serves as a modifiable functional group for further derivatization. Its molecular formula is C₂₂H₂₂ClFO₄, with a molecular weight of 376.81 g/mol .

Properties

IUPAC Name

ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFO4/c1-5-26-21(25)19-16-11-15(8-9-18(16)28-20(19)22(2,3)4)27-12-13-6-7-14(24)10-17(13)23/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIRUOSQVNKRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted phenol, with a diketone under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the tert-butyl and methoxy groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the benzofuran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted benzofurans with different functional groups.

Scientific Research Applications

Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound and its derivatives can be used in biological studies to investigate their interactions with various biomolecules.

  • Medicine: Potential medicinal applications include the development of new drugs with anti-inflammatory, antioxidant, or anticancer properties.

  • Industry: The compound can be used in the production of materials with specific properties, such as UV protection or enhanced stability.

Mechanism of Action

The mechanism by which Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Table 1: Key Structural and Physical Properties
Compound Name Position 2 Substituent Position 5 Substituent Position 3 Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound tert-butyl 2-chloro-4-fluorophenyl methoxy ethyl ester C₂₂H₂₂ClFO₄ 376.81
Propan-2-yl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate methyl 2-chloro-4-fluorophenyl methoxy isopropyl ester C₂₀H₁₈ClFO₄ 376.81
Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate tert-butyl 2,4-dichlorophenyl methoxy ethyl ester C₂₂H₂₂Cl₂O₄ 421.32
Ethyl 2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate (Analog from literature) tert-butyl 4-nitrophenyl methoxy ethyl ester C₂₂H₂₂N₂O₆ 410.42
Key Observations:
  • Halogen vs. Nitro Substituents : The 2-chloro-4-fluorophenyl group balances lipophilicity and electronegativity, whereas the 4-nitrophenyl group (electron-withdrawing) in the nitro analog may reduce bioavailability due to higher polarity .
  • Molecular Weight : The dichlorophenyl analog (421.32 g/mol) is heavier than the target compound, likely reducing aqueous solubility .

Biological Activity

Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzofuran core, a tert-butyl group, and a dichlorophenyl methoxy moiety. Its IUPAC name is this compound, with the following chemical formula:

PropertyValue
Molecular FormulaC22H22ClF O4
Molecular Weight408.86 g/mol
CAS Number384793-82-2

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. This compound has been explored for its effectiveness against various pathogens. A study highlighted the synthesis of related benzofuran compounds that demonstrated potent activity against Mycobacterium tuberculosis (MIC values as low as 0.125 µg/mL) and other bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. Benzofurans are known to interfere with cell proliferation pathways, possibly through enzyme inhibition or receptor modulation. For instance, some derivatives have shown promising results in inhibiting cancer cell lines in vitro, suggesting that this compound may hold similar potential .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cellular signaling pathways. This interaction may lead to the modulation of enzyme activities or receptor functions related to inflammation and cancer progression .

Case Studies and Research Findings

Several studies have focused on the biological activity of benzofuran derivatives:

  • Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and evaluated for their antimycobacterial activity against M. tuberculosis. Compounds with specific substitutions exhibited MIC values ranging from 0.78 µg/mL to 6.25 µg/mL .
  • Anticancer Studies : Research has indicated that certain benzofuran derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways, highlighting their potential as lead compounds in cancer therapy .
  • Inflammatory Response Modulation : Some studies suggest that benzofurans may inhibit pro-inflammatory cytokine production, indicating their potential use in treating inflammatory diseases .

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